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Executive Summary: Two-dimensional (2D) arsenic phosphide (AsP) has emerged as a
highly promising material in nanoscience, bridging the properties of its constituent elements,
arsenic and phosphorus. Theoretical studies, predominantly based on first-principles
calculations, have been instrumental in predicting and understanding the diverse and tunable
properties of AsP monolayers. This guide provides an in-depth overview of the theoretical
research into the structural, electronic, mechanical, thermal, and optical properties of various
AsP allotropes. It summarizes key quantitative data, details the computational methodologies
employed, and visualizes fundamental workflows, serving as a comprehensive resource for
researchers in materials science, electronics, and drug development.

Introduction

Following the isolation of graphene, the field of 2D materials has expanded to include other
elemental monolayers, particularly those from Group V, such as phosphorene and arsenene.
The synthesis of layered black arsenic-phosphorus alloys has spurred significant theoretical
interest in their monolayer forms.[1][2] These studies have revealed that by alloying arsenic
and phosphorus, it is possible to create stable 2D structures with highly tunable electronic and
optical properties, surpassing in some aspects their single-element counterparts.[1] Theoretical
investigations have primarily focused on several structural phases, or allotropes, including the
puckered black phosphorene-like (a-phase), the buckled blue phosphorene-like (B-phase), and
other predicted stable structures.[1][3][4] This guide consolidates the theoretical findings on
these promising nanomaterials.
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Structural Properties and Stability

The stability and structural characteristics of AsP monolayers are foundational to understanding
their properties. Theoretical studies have identified several stable or metastable allotropes. The
most commonly studied are the a-AsP (puckered honeycomb), 3-AsP (buckled honeycomb),
and y-AsP phases.[3] Their stability is typically assessed computationally through two primary
methods: calculation of cohesive energy and phonon dispersion, and confirmation via ab initio
molecular dynamics (AIMD) simulations.

o Cohesive Energy: This value indicates the energy required to separate the constituent
atoms, providing a measure of the monolayer's thermodynamic stability. ASP monolayers
exhibit cohesive energies larger than that of gray arsenic but slightly smaller than black
phosphorus, suggesting they are stable enough to exist.[5]

e Phonon Dispersion: The absence of imaginary frequencies in the calculated phonon
spectrum across the Brillouin zone is a critical indicator of the material's dynamical stability.

[3][41[6][]

e Molecular Dynamics: AIMD simulations at elevated temperatures (e.g., 300 K or 500 K) are
used to confirm thermal stability by verifying that the monolayer maintains its structural
integrity over time.[5][6]

Below is a typical computational workflow for determining the stability of a predicted 2D
material.
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A typical workflow for assessing the stability of 2D materials.
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Table 1: Structural Properties of AsP Monolayers

Cohesive
Crystal Reference(s
Phase a(A) b (A) Energy
Structure )
(eV/atom)
o-AsP Puckered 341 5.31 [3]
o1-AsP Puckered 3.47 472 [7]
o3-AsP Puckered 3.47 4.72 [7]
y-AsP 3.41 5.31 [3]
AsP-1 Puckered 3.51 4.65 ~3.15 [5]
AsP-2 Puckered 3.51 4.65 ~3.15 [5]
AsP-3 Puckered 3.51 4.65 ~3.17 [5]
Phosphorene
P-AsPs _ [6]
-like
Graphene-
G-AsPs _ [6]
like

Electronic Properties

The electronic properties of ASP monolayers are their most compelling feature, exhibiting

significant diversity and tunability.

» Band Gap: The band gap of AsP can be tuned over a wide range, from narrow gaps suitable

for infrared applications (0.15 eV in Aso.s3Po.17) to wider gaps for visible light applications

(2.41 eV in I-AsP).[2][8] The nature of the gap can be direct or indirect depending on the

specific allotrope and atomic arrangement.[1][3][6] For instance, a-AsP monolayers can have

a direct band gap of around 1.55 eV, while y-AsP has an indirect gap of 1.44 eV.[3]

» Carrier Mobility: AsSP monolayers are predicted to have exceptionally high and anisotropic

carrier mobility.[1] The as phase, for example, is predicted to have an electron mobility of

~10,000 cm2 V~1 s~1 an order of magnitude higher than a-phosphorene.[7][9] Some blue
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phosphorene-like structures are predicted to have even higher mobilities, reaching up to ~7.4

x 10* cm2 V~1 s71[8]

» Strain Engineering: The electronic structure of AsP is highly sensitive to mechanical strain.

Applying tensile or compressive strain can effectively tune the band gap and even induce
transitions between direct and indirect band gaps, offering a powerful method to engineer the

material's properties for specific devices.[10][11]

The logical relationship of strain engineering on the band gap is visualized below.

Strain Engineering of Electronic Properties
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Strain can be used to tune the electronic properties of AsP.

Table 2: Electronic Properties of Selected AsP

Monolayers
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Electron Hole
Band Gap o o Reference(s
Phase (eV) Type Mobility Mobility
e
(cm2v-1s1)  (cm?V-s7?)
o-AsP 1.55 (HSE06) Direct - - [3]
y-AsP 1.44 (HSE06) Indirect - - [3]
0-AsP/y-AsP ]
] ) 1.01 (HSEO06) Indirect - - [3]
Homojunction
Puckered High High
0.924 - S S [1]
AsP (anisotropic) (anisotropic)
Buckled AsP 1.858 - - - [1]
o3-AsP ~1.54 Direct ~10,000 - [7119]
I-AsP (Blue- o
] 2.41 Quasi-direct ~74,000 - [8]
like)
_ 212 367
P-AsPs 151 Direct ) ) [6]
(armchair) (armchair)
. 1412 1003
G-AsPs3 2.62 Indirect ) ] ) ] [6]
(isotropic) (isotropic)
AsPs3 2.28 Indirect - - [12]

Note: Calculated band gap values are highly dependent on the computational functional used
(e.g., PBE vs. HSE06). HSEO6 values are generally considered more accurate.[10]

Mechanical and Thermal Properties

Mechanical Properties: Theoretical studies show that AsP monolayers possess robust and
highly anisotropic mechanical properties. The Young's modulus in the zigzag direction is
typically much higher than in the armchair direction, indicating greater stiffness along that axis.
[10][13] Furthermore, these monolayers can withstand significant tensile strain, with some
allotropes predicted to endure strains as high as 58% in the armchair direction.[13]

Table 3: Mechanical Properties of AsP Monolayers
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Property Zigzag Direction Armchair Direction = Reference(s)

Young's Modulus

~93 ~27 [13]
(N/m)
Poisson's Ratio 0.23 1.01 [10]
Ideal Strain Limit 24% 58% [13]

Thermal Properties: First-principles investigations into the thermal transport properties of AsP
reveal that alloying phosphorus with heavier arsenic atoms significantly reduces lattice thermal
conductivity compared to black phosphorene.[5] This is attributed to reduced phonon group
velocities.[5] The thermal conduction is also profoundly anisotropic, a desirable trait for
thermoelectric applications where heat should be conducted along a different axis than

electricity.[5]
. K Zigzag K Armchair Anisotropy
Material Reference(s)
(W/mK) (W/mK) (kzlka)

AsP-1 14.2 5.46 2.61 [5]

AsP-2 31.0 7.56 4.10 [5]

AsP-3 14.0 4.49 3.12 [5]

AsPs 0.55 0.36 1.53 [12]

Optical Properties

The tunable band gaps and strong light-matter interaction make AsP monolayers excellent
candidates for optoelectronic and photovoltaic applications.[1][4] Theoretical calculations show
that AsP exhibits strong and anisotropic optical absorption.[1][11] For instance, an a-AsP/y-AsP
homojunction is predicted to have a high optical absorption coefficient of 1.6 x 10° cm~tand a
power conversion efficiency (PCE) of over 21% for solar cell applications.[3] Functionalized
AsP monolayers also show strong absorption peaks in the visible light region.[1][11]

Computational Methodologies
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The theoretical insights into AsP monolayers are primarily derived from a suite of first-principles
computational techniques rooted in Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations

This is the foundational method used for most theoretical studies.
» Software: The Vienna Ab initio Simulation Package (VASP) is commonly used.[10]

¢ Method: The projector augmented-wave (PAW) method is employed to describe the
interaction between ion cores and valence electrons.

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) functional is standard for structural relaxations and geometry
optimizations.[10] For more accurate electronic band structure and band gap calculations,
hybrid functionals like Heyd-Scuseria-Ernzerhof (HSEOQ6) are required.[3][10]

o Van der Waals (vdW) Correction: To accurately model the interactions in layered materials,
vdW correction schemes (e.g., DFT-D3) are included in the calculations.[3]

o Parameters: A high plane-wave energy cutoff and a dense k-point mesh are used to ensure
calculation convergence.

Stability and Property Analysis Protocols

e Phonon Calculations: Dynamical stability is confirmed by calculating phonon dispersion
curves using Density Functional Perturbation Theory (DFPT).[14]

o Thermal Transport: Lattice thermal conductivity (k) is calculated by solving the phonon
Boltzmann Transport Equation (BTE). This requires the calculation of second-order
(harmonic) and third-order (anharmonic) interatomic force constants from DFT.[5]

o Carrier Mobility: Carrier mobility (u) is often calculated using the deformation potential (DP)
theory. The formula is given by: y = (2rth*C) / (k_B T m? E_d?) where C is the elastic
modulus, m is the effective mass of the carrier, and E_d is the deformation potential
constant, all of which are derived from DFT calculations.[6]
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o Optical Properties: To accurately capture optical properties, especially in materials with
significant electron-hole interactions, calculations go beyond standard DFT. The GW
approximation is used to determine the quasiparticle band gap, and the Bethe-Salpeter
equation (BSE) is solved upon the GW results to include excitonic effects.[4][15]

The comprehensive workflow from defining a structure to calculating its various properties is
illustrated below.

Overall First-Principles Computational Workflow

Define Atomic
Structure

DFT Calculation
(PBE+vdW)

Geometry Optimization &
Total Energy

!

Phonon Dispersion AIMD Simulation Electronic Properties Thermal Conductivity
(DFPT) (HSEO6 Band Structure, DOS) (Phonon BTE)

Carrier Mobility Optical Properties
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Stability Properties
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A comprehensive workflow for the theoretical study of 2D materials.
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Potential Applications

Based on their theoretically predicted properties, AsP monolayers are promising for a wide

range of applications:

High-Performance Electronics: Their high carrier mobility makes them suitable for next-
generation field-effect transistors (FETS).[1][2]

Optoelectronics and Photonics: The tunable, often direct, band gaps across the infrared and
visible spectra make them ideal for photodetectors, LEDs, and other optoelectronic devices.

[1](21[3]

Photovoltaics: Certain AsP structures and heterojunctions exhibit high optical absorption and
power conversion efficiencies, indicating great potential for solar cells.[3][8]

Thermoelectrics: The combination of high charge mobility and low, anisotropic thermal
conductivity suggests AsP could be an efficient thermoelectric material.[5]

Sensors: The high surface-to-volume ratio and reactive surface make 2D AsP a candidate for
gas sensing applications.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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